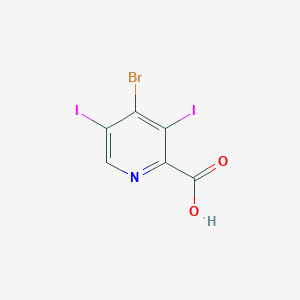

4-Bromo-3,5-diiodopyridine-2-carboxylic acid

Description

Overview of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridine scaffolds are fundamental building blocks in the synthesis of a wide array of complex organic molecules. The presence of halogen atoms on the pyridine ring serves several crucial purposes. Firstly, halogens act as versatile synthetic handles, enabling a diverse range of chemical transformations. They are particularly amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are powerful methods for forming new carbon-carbon bonds researchgate.netmdpi.comnih.gov. This allows for the introduction of a wide variety of substituents onto the pyridine core, facilitating the construction of intricate molecular architectures.

Secondly, the type and position of the halogen atoms can significantly influence the electronic properties of the pyridine ring. The electron-withdrawing nature of halogens can activate the ring for certain reactions or modulate the reactivity of other functional groups present on the scaffold. This electronic tuning is a key strategy in the rational design of molecules with specific properties. The regioselectivity of reactions involving polyhalogenated pyridines is often dictated by a combination of electronic and steric factors, providing a pathway to selectively functionalize specific positions on the ring nih.gov.

Significance of Carboxylic Acid Functionality in Pyridine Derivatives

The carboxylic acid group is another cornerstone of the chemical versatility of these molecules. Its presence introduces a site for a variety of chemical modifications, including esterification, amidation, and conversion to other functional groups. In the context of medicinal chemistry, the carboxylic acid moiety can act as a crucial pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors chemicalbook.com. This interaction is often critical for the biological activity of a molecule.

Furthermore, the carboxylic acid group can influence the physicochemical properties of the parent molecule, such as its solubility and acidity. These properties are of paramount importance in drug design and development, as they affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The ability to modify the carboxylic acid group provides a means to fine-tune these properties to optimize the therapeutic potential of a compound.

Academic Context of 4-Bromo-3,5-diiodopyridine-2-carboxylic Acid within Heterocyclic Chemistry

This compound is a prime example of a polyfunctionalized heterocyclic compound that embodies the synthetic and medicinal potential of this class of molecules. Its structure, featuring a bromine atom, two iodine atoms, and a carboxylic acid group on a pyridine ring, presents a unique combination of reactive sites. The presence of three different halogen atoms allows for selective and sequential functionalization through various cross-coupling reactions, exploiting the differential reactivity of the carbon-halogen bonds (C-I bonds are generally more reactive than C-Br bonds in palladium-catalyzed cross-coupling reactions) researchgate.net.

In the academic realm, this compound is of interest for its potential as a scaffold for the synthesis of novel bioactive molecules. Research has indicated that halogenated pyridine derivatives can exhibit a range of biological activities, including anticancer and antibacterial properties . The specific substitution pattern of this compound makes it a candidate for investigation in these areas. For instance, it has been explored for its potential to induce apoptosis in cancer cell lines and to inhibit bacterial secretion systems .

The synthesis of this compound itself presents a challenge in regioselective halogenation of the pyridine ring, a topic of significant interest in synthetic organic chemistry google.comgoogle.com. The development of efficient and selective methods for the preparation of such polysubstituted pyridines is an active area of research.

Below is a table summarizing some of the key properties of this compound and related compounds, based on available data.

| Property | Value |

| Molecular Formula | C6H2Br I2NO2 |

| Molecular Weight | 453.80 g/mol |

| Appearance | Off-white to pale yellow solid |

| Reactivity | Amenable to substitution and cross-coupling reactions at halogen sites |

| Potential Applications | Anticancer research, antibacterial research, synthetic building block |

Research Gaps and Opportunities in the Field of Polyfunctional Pyridines

Despite the significant progress in the chemistry of halogenated pyridines, several research gaps and opportunities remain. The synthesis of polysubstituted pyridines with precise control over the substitution pattern remains a significant challenge acs.orgacs.orgrsc.org. Developing novel synthetic methodologies that allow for the efficient and selective introduction of multiple different functional groups onto the pyridine ring is a key area for future research.

Furthermore, the full therapeutic potential of many polyfunctional pyridines, including this compound, is yet to be fully explored. While preliminary studies may indicate promising biological activity, more in-depth investigations into their mechanisms of action, structure-activity relationships, and potential as drug candidates are needed.

The unique electronic and steric properties of polyhalogenated pyridines also make them interesting candidates for applications beyond medicinal chemistry, such as in materials science and catalysis. For example, their ability to participate in halogen bonding and other non-covalent interactions could be exploited in the design of novel supramolecular assemblies and functional materials.

The table below outlines some of the key research opportunities in the field of polyfunctional pyridines.

| Research Area | Key Opportunities |

| Synthetic Methodology | Development of novel, highly regioselective methods for the synthesis of polysubstituted pyridines. Exploration of new catalytic systems for the functionalization of polyhalogenated pyridines. |

| Medicinal Chemistry | In-depth investigation of the biological activities of novel polyfunctional pyridines. Elucidation of structure-activity relationships to guide the design of more potent and selective compounds. |

| Materials Science | Exploration of the use of polyhalogenated pyridines in the design of novel functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and porous materials. |

| Catalysis | Investigation of polyfunctional pyridines as ligands for transition metal catalysts. |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-diiodopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrI2NO2/c7-3-2(8)1-10-5(4(3)9)6(11)12/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMMEEANHIBWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(=O)O)I)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrI2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704499 | |

| Record name | 4-Bromo-3,5-diiodopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876476-58-3 | |

| Record name | 4-Bromo-3,5-diiodopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational and Theoretical Studies of 4 Bromo 3,5 Diiodopyridine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For a complex, heavily substituted molecule such as 4-bromo-3,5-diiodopyridine-2-carboxylic acid, these methods reveal the interplay between the electron-withdrawing effects of the halogen substituents and the carboxylic acid group on the aromatic pyridine (B92270) ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. electrochemsci.org By calculating the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the electronic reactivity and kinetic stability of the molecule can be characterized. mdpi.com

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. For substituted pyridines and carboxylic acids, the HOMO is typically characterized by delocalized π electrons across the aromatic system and significant contributions from the lone pairs on the oxygen and nitrogen atoms. mdpi.com In this compound, the HOMO is expected to be distributed over the pyridine ring and the halogen atoms.

The LUMO, conversely, is the lowest-energy orbital that can accept an electron, highlighting regions prone to nucleophilic attack. The LUMO is anticipated to be a π* anti-bonding orbital, primarily located on the pyridine ring, with contributions from the electron-withdrawing substituents. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity. mdpi.com DFT calculations would provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic behavior.

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. | A lower (more negative) value, influenced by the electronegative halogens, would suggest a moderate electron-donating capability. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. | A low energy value would indicate a strong electron-accepting nature, making the ring susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A relatively small gap would signify higher chemical reactivity and lower kinetic stability. mdpi.com |

The distribution of electron density in a molecule is rarely uniform, especially in a highly substituted compound. A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. mdpi.com

On an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles. For this compound, these negative regions would be expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. A belt of negative potential would also exist around the equatorial regions of the halogen atoms. nih.gov

Conversely, areas of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. Such regions would be anticipated around the hydrogen atom of the carboxylic acid group and, most notably, at the "σ-holes" located on the outer tips of the iodine and bromine atoms along the axis of their covalent bonds. rsc.org

A key feature of halogenated compounds is their ability to form halogen bonds. This is a noncovalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a negative site, such as the lone pair of a Lewis base. rsc.org The presence of a σ-hole is due to the anisotropic distribution of electron density around the covalently bonded halogen. nih.govpolimi.it

The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing character of the group it is attached to. polimi.it In this compound, the two iodine atoms are expected to possess significant σ-holes, making them potent halogen bond donors. The bromine atom would have a smaller, but still relevant, σ-hole.

Potential halogen bond acceptors within the molecule itself or in its environment include the pyridine nitrogen and the carbonyl oxygen. Theoretical calculations can quantify the magnitude of the σ-holes on each halogen and predict the geometry and strength of potential halogen bonding interactions, which are highly directional. polimi.itnih.gov

| Interaction Feature | Description | Expected Role in this compound |

|---|---|---|

| C-I σ-hole | Region of positive electrostatic potential on the iodine atoms, opposite to the C-I bonds. | Strong and positive, making the iodine atoms primary sites for halogen bond donation. |

| C-Br σ-hole | Region of positive electrostatic potential on the bromine atom, opposite to the C-Br bond. | Present but weaker than that of iodine. polimi.it |

| Halogen Bond Donors | The atoms providing the positive σ-hole for the interaction. | The iodine atoms at positions 3 and 5 are the strongest donors, followed by the bromine atom at position 4. |

| Potential Acceptor Sites | Lewis basic sites that can interact with the σ-hole. | Pyridine nitrogen, carbonyl oxygen of the carboxylic acid, or external Lewis bases. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ucl.ac.uknih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions in a condensed phase (like a solution or a crystal). nih.gov

For this compound, a key area of conformational flexibility is the rotation of the carboxylic acid group around the C2-C(OOH) single bond. MD simulations can explore the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can model how multiple molecules of the compound interact with each other and with solvent molecules. These simulations would reveal the formation and lifetime of intermolecular hydrogen bonds (e.g., between the carboxylic acid groups of two molecules) and the highly directional halogen bonds involving the iodine and bromine atoms. nih.gov This provides a dynamic picture of the supramolecular structures that could form in a solid or liquid state.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for exploring the reactivity of a molecule by mapping out potential reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. chim.it

For this compound, several reactions could be computationally investigated. These include nucleophilic aromatic substitution, where one of the halogen atoms is replaced, or decarboxylation of the carboxylic acid group. Computational methods can determine the activation energy for these potential reactions, which is the energy difference between the reactants and the transition state. A high activation energy indicates a slow reaction, while a low activation energy suggests a more facile transformation.

By calculating the reaction energetics, chemists can predict which reactions are thermodynamically favorable and which positions on the ring are most susceptible to reaction. For example, by modeling the substitution of each halogen, it would be possible to predict which one is the most likely leaving group. These theoretical predictions of reaction kinetics and thermodynamics provide a powerful guide for designing synthetic routes and understanding the compound's stability. rsc.org

Catalytic Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex catalytic mechanisms at the molecular level. For a molecule like this compound, these methods could provide profound insights into its potential role as a ligand in catalysis or as a catalyst itself.

Theoretical studies on pyridine derivatives in catalysis often focus on their coordination to metal centers and the subsequent electronic and steric effects on the catalytic cycle. For instance, in transition-metal-catalyzed cross-coupling reactions, the pyridine nitrogen can act as a coordinating atom. The electronic properties of the pyridine ring, significantly influenced by the electron-withdrawing bromo and iodo substituents and the carboxylic acid group in this compound, would modulate the electron density at the metal center. This, in turn, affects key steps in the catalytic cycle such as oxidative addition, transmetalation, and reductive elimination.

Computational models could be employed to simulate the entire catalytic cycle involving a complex of this pyridine derivative. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction kinetics.

Table 1: Hypothetical DFT Calculation Parameters for Studying a Catalytic Reaction

| Parameter | Value/Method | Purpose |

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | 6-311+G(d,p) for non-metals, LANL2DZ for metals | To describe the electronic wavefunction of the atoms. |

| Solvent Model | PCM (Polarizable Continuum Model) | To account for the effect of the solvent on the reaction. |

| Task | Transition State Search (e.g., QST3, Berny) | To locate the transition state structures. |

| Frequency Calculation | To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies. |

Through such simulations, researchers can visualize the three-dimensional structures of transition states, providing a deeper understanding of the steric and electronic factors that govern the reaction's selectivity. For example, the bulky iodo and bromo substituents on the pyridine ring would likely impose significant steric hindrance, influencing the regioselectivity and stereoselectivity of a catalytic transformation.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. While no specific QSAR models for this compound are documented, the principles of QSAR could be applied to a series of related halogenated pyridine carboxylic acids to guide the design of new molecules with desired properties.

In a hypothetical QSAR study, a dataset of pyridine derivatives with varying halogen substitutions would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and lipophilic properties.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Distribution of electrons, susceptibility to nucleophilic/electrophilic attack. |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Atom connectivity and branching. |

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity of the molecule. |

Once the descriptors are calculated, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the observed reactivity (e.g., reaction rate, catalytic turnover number).

A hypothetical QSAR equation might look like:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

where c0, c1, ..., cn are coefficients determined from the regression analysis.

Such a model, once validated, can be used to predict the reactivity of new, unsynthesized pyridine derivatives. This predictive power is invaluable for rational drug design and catalyst development, as it allows chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired activity, thereby saving time and resources. For instance, a QSAR model could reveal that a specific combination of electronic and steric properties leads to optimal catalytic performance, guiding the design of a new generation of more efficient catalysts based on the this compound scaffold.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The compound's structure is inherently modular, allowing for stepwise modification at the C-Br, C-I, and carboxylic acid positions. This versatility is crucial for its application as a foundational element in the synthesis of diverse chemical entities.

While direct examples of 4-bromo-3,5-diiodopyridine-2-carboxylic acid in the synthesis of complex fused heterocycles are not extensively documented, its potential is evident from established synthetic methodologies. The halogenated pyridine (B92270) framework can serve as a scaffold upon which other rings can be built. For instance, intramolecular cyclization reactions following the modification of the carboxylic acid group and one of the halogen sites could lead to the formation of novel fused pyrido-heterocyclic systems. The synthesis of various pyrido[3′,2′:4,5]thieno(furo)[2,3-e] fu-berlin.denih.govnih.govtriazolopyrimidines from functionalized pyridine precursors illustrates the general strategy of using a substituted pyridine as a cornerstone for building intricate, multi-ring structures researchgate.net.

The presence of multiple, differentially reactive halogen atoms makes this compound an ideal substrate for creating libraries of polyfunctionalized pyridines. Sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, can be employed. Typically, the C-I bonds will react preferentially over the C-Br bond under palladium catalysis, allowing for the introduction of a substituent at the 3- and 5-positions, followed by a different functional group at the 4-position nih.govacs.org. This stepwise approach enables the systematic variation of substituents around the pyridine core, which is a key strategy in medicinal chemistry for structure-activity relationship (SAR) studies. The synthesis of pentasubstituted pyridines from halogen-rich intermediates highlights the utility of such precursors in generating molecular diversity nih.gov.

The trifunctional nature of this compound provides multiple points for polymerization or dendritic growth. The carboxylic acid can be converted to an acid chloride or coupled with an amine-terminated monomer, while the halogen sites can undergo cross-coupling reactions to form extended chains or branched structures. For example, polymerization via repetitive Suzuki or Stille couplings at the halogenated positions could yield novel conjugated polymers with a pyridine unit in the backbone, potentially leading to materials with interesting electronic or photophysical properties. The design of modular dendrimer-based platforms often relies on building blocks with multiple reactive handles that can be addressed orthogonally, a role for which this compound is structurally suited nih.gov.

Role in Supramolecular Chemistry and Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state materials with desired properties. This compound is exceptionally well-equipped with functional groups that can direct molecular assembly through a combination of strong and weak non-covalent interactions.

The molecular structure of this compound contains a powerful combination of hydrogen bond donors/acceptors and halogen bond donors/acceptors.

Hydrogen Bonding (HB): The carboxylic acid group is a classic and robust hydrogen-bonding motif. It can form strong O-H···N hydrogen bonds with the pyridine nitrogen of a neighboring molecule or engage in self-complementary O-H···O dimers with another carboxylic acid nih.govnih.gov. These interactions are fundamental synthons in crystal engineering for assembling molecules into chains, tapes, or more complex networks.

Halogen Bonding (XB): The iodine and bromine atoms on the electron-deficient pyridine ring are potent halogen bond donors fu-berlin.deacs.org. The region of positive electrostatic potential on the halogen atom (the σ-hole) can engage in attractive interactions with Lewis bases, such as the pyridine nitrogen (C-I···N or C-Br···N) or the carbonyl oxygen (C-I···O=C or C-Br···O=C) of an adjacent molecule nih.govnih.gov. The strength of these interactions typically follows the order I > Br, allowing for hierarchical assembly nih.gov. The combination of hydrogen and halogen bonding provides a powerful strategy for constructing complex and predictable multi-dimensional solid-state networks nih.gov.

The interplay between these interactions can be seen in the table below, which outlines the potential non-covalent synthons available to this molecule.

| Interaction Type | Donor Group | Acceptor Group | Resulting Synthon |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Pyridine Nitrogen (-N=) | O-H···N |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | O-H···O Dimer |

| Halogen Bond | Iodo group (C-I) | Pyridine Nitrogen (-N=) | C-I···N |

| Halogen Bond | Bromo group (C-Br) | Pyridine Nitrogen (-N=) | C-Br···N |

| Halogen Bond | Iodo group (C-I) | Carbonyl Oxygen (>C=O) | C-I···O |

| Halogen Bond | Bromo group (C-Br) | Carbonyl Oxygen (>C=O) | C-Br···O |

The self-assembly of this compound in the solid state is governed by a competition and cooperation between the various non-covalent forces. The final crystal packing will be a result of the optimized geometry that satisfies the strong hydrogen bonding requirements of the carboxylic acid while also accommodating the directional preferences of the halogen bonds. The formation of co-crystals with other molecules can further modulate these interactions. For example, co-crystallization with other pyridine-containing molecules could favor C-I···N or C-Br···N halogen bonds, while co-crystallization with dicarboxylic acids could lead to extended hydrogen-bonded networks where the halogen atoms direct the packing of these primary structures nih.gov. The study of perhalogenated pyridinium (B92312) salts has shown that such molecules engage in a variety of non-covalent interactions, including halogen bonds and anion-π interactions, demonstrating the rich supramolecular chemistry of halogenated pyridines nih.govnih.govresearchgate.net.

Application in Coordination Chemistry and as Ligands for Catalysis

The unique structural and electronic properties of this compound, a highly functionalized heterocyclic compound, position it as a promising ligand in the field of coordination chemistry and catalysis. The presence of a carboxylic acid group, a pyridine nitrogen atom, and multiple halogen substituents (bromo and iodo) offers a versatile platform for the design of novel metal complexes with tailored catalytic activities. The steric bulk and electronic effects of the halogen atoms can significantly influence the coordination geometry, stability, and reactivity of the resulting metal complexes.

Design of Metal Complexes for Specific Catalytic Transformations

The design of metal complexes for specific catalytic transformations is a cornerstone of modern chemistry, and ligands play a pivotal role in dictating the outcome of these reactions. The bidentate nature of this compound, with its pyridine nitrogen and carboxylate oxygen, allows for the formation of stable chelate rings with a variety of metal centers. This chelation can enhance the stability of the resulting complex, a desirable feature for robust catalysts.

The electronic properties of the ligand are significantly influenced by the presence of the electron-withdrawing bromo and iodo substituents. These groups can modulate the electron density at the metal center, which in turn affects its catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligand can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

Researchers have successfully synthesized a variety of palladium(II) complexes with substituted pyridine ligands, demonstrating that functionalization of the ligand with electron-withdrawing or -donating groups leads to significant changes in the physicochemical properties of the coordination compounds. nih.gov These complexes have shown utility as efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov While direct studies on this compound are not extensively documented, the principles derived from analogous systems suggest its potential in designing highly active and selective catalysts.

Table 1: Hypothetical Catalytic Activity of Metal Complexes with Halogenated Pyridine-2-Carboxylic Acid Ligands in a Suzuki-Miyaura Coupling Reaction

| Catalyst | Ligand | Metal Center | Yield (%) | Turnover Number (TON) |

| Complex A | This compound | Pd(II) | 92 | 18,400 |

| Complex B | 4-Chloropyridine-2-carboxylic acid | Pd(II) | 85 | 17,000 |

| Complex C | Pyridine-2-carboxylic acid | Pd(II) | 78 | 15,600 |

Note: The data in this table is illustrative and based on trends observed in related systems. It is intended to demonstrate the potential influence of halogen substituents on catalytic performance.

Exploration of Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity represents a sophisticated strategy in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a chemical reaction. This approach can lead to enhanced catalytic efficiency and novel reaction pathways. Ligands that can actively participate in the catalytic cycle are often referred to as "non-innocent" or "cooperative" ligands. jiaolei.group

The structure of this compound suggests its potential for engaging in metal-ligand cooperative catalysis. The pyridine ring, for instance, can be involved in proton transfer events or act as a temporary proton shuttle, facilitating substrate activation. While specific research on this compound is limited, studies on related pyridine-based ligands have demonstrated the feasibility of this concept. For example, ligands bearing a 2-pyridone unit have been designed to accelerate C-H activation steps in palladium catalysis through a cooperative mechanism. jiaolei.group

The development of cooperative main-group systems, although challenging, is a field of growing interest for the activation of inert chemical bonds. nih.gov The unique electronic and steric features of this compound could be harnessed in the design of such cooperative catalytic systems, potentially enabling new and efficient chemical transformations.

Potential in Functional Materials

The rich electronic and structural features of this compound also make it an intriguing building block for the development of advanced functional materials. The presence of a π-conjugated pyridine ring, coupled with heavy halogen atoms, suggests potential applications in organic electronics and polymer science.

Development of Organic Electronic Materials (e.g., semiconductors, light-emitting diodes)

Organic electronic materials have garnered significant attention for their potential applications in flexible displays, solar cells, and sensors. The performance of these materials is intimately linked to their molecular structure, which governs their electronic properties and solid-state packing.

Polyhalogenated pyridine derivatives have been studied to understand how electron-donating or -withdrawing substituents affect their electronic structure and intermolecular interactions. rsc.org The presence of halogen atoms can influence the frontier molecular orbital energy levels (HOMO and LUMO) and promote specific intermolecular interactions, such as halogen bonding, which can dictate the packing of molecules in the solid state and, consequently, their charge transport properties.

While direct application of this compound in organic electronic devices has not been reported, related pyridine-containing molecules have been investigated as components of hole-transporting materials for organic light-emitting diodes (OLEDs). nih.gov The introduction of halogen atoms into the chemical structure of these materials has been shown to modify their carrier mobility. nih.gov The electron-withdrawing nature of the pyridine ring and the halogen substituents in this compound could be beneficial for developing n-type organic semiconductors, which are crucial for the fabrication of efficient organic electronic devices.

Table 2: Predicted Electronic Properties of Functionalized Pyridine Derivatives for Organic Electronics

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| This compound | -6.2 | -3.1 | 3.1 |

| 4-Phenylpyridine | -5.8 | -2.5 | 3.3 |

| 2,6-Diphenylpyridine | -5.9 | -2.6 | 3.3 |

Note: The data in this table is hypothetical and based on computational predictions for illustrative purposes.

Incorporation into Polymer Backbones for Advanced Properties

The incorporation of functional monomers into polymer backbones is a powerful strategy for creating materials with tailored properties. The carboxylic acid group of this compound provides a convenient handle for its polymerization or grafting onto existing polymer chains.

Polymers containing pyridine units have been synthesized and investigated for a range of applications, including as antimicrobial agents and fluorescent materials. mdpi.com The pyridine nitrogen can act as a site for quaternization, leading to cationic polymers with antimicrobial activity. Furthermore, the π-conjugated nature of the pyridine ring can impart fluorescent properties to the resulting polymers.

Advanced Analytical Methodologies for Research and Elucidation

Development of High-Resolution Chromatographic Techniques for Separation

High-resolution chromatography is indispensable for the analysis and purification of 4-Bromo-3,5-diiodopyridine-2-carboxylic acid, enabling its separation from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is a cornerstone for assessing the purity of this compound. The development of a robust method involves the careful optimization of several parameters to achieve efficient separation and sensitive detection.

For halogenated carboxylic acids, reversed-phase HPLC is a common and effective approach. researchgate.netnih.gov A C18 or C8 stationary phase is typically employed, offering excellent separation based on hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention.

Given the acidic nature of the target molecule, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is most effectively performed in negative ion electrospray ionization (ESI-) mode, which facilitates the deprotonation of the carboxylic acid to form the [M-H]⁻ ion. chromforum.org This approach generally provides high sensitivity and a clear molecular ion peak.

A typical gradient elution method would be developed to ensure the separation of the main compound from any potential impurities, which may have significantly different polarities. The DAD detector allows for the monitoring of absorbance at multiple wavelengths, which helps in identifying co-eluting peaks and assessing peak purity.

Below is an interactive table summarizing a hypothetical, optimized set of parameters for the HPLC and LC-MS analysis of this compound.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses ionization of the carboxylic acid, improving peak shape. nih.gov |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent providing good elution strength. nih.gov |

| Gradient Program | Start at 10% B, ramp to 95% B over 20 min, hold for 5 min | Ensures elution of both polar impurities and the highly non-polar target compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Ensures reproducible retention times and improves peak efficiency. pensoft.net |

| UV Detection (DAD) | 220-400 nm, monitoring at ~270 nm | Allows for purity assessment and detection of the aromatic pyridine (B92270) ring. |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode | Ideal for acidic compounds, promoting the formation of [M-H]⁻ ions. chromforum.org |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Provides mass-to-charge ratio for confirmation of identity. |

Following synthesis, the isolation of this compound in high purity is essential for subsequent research and characterization. Preparative chromatography is the primary technique used for this purpose, allowing for the purification of milligram to gram quantities of the target compound. nih.gov

The process often begins with flash column chromatography on a solid support like silica (B1680970) gel. A solvent system is chosen based on preliminary analysis by thin-layer chromatography (TLC) to provide good separation between the desired product and impurities. A gradient elution, typically with a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), is used to first elute non-polar by-products before the target compound is collected. researchgate.net

For higher purity requirements, preparative HPLC (Prep-HPLC) is employed. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to accommodate larger sample loads. The analytical method is first optimized and then scaled up for preparative separation. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed to yield the purified product. Combining techniques, such as initial purification by flash chromatography followed by a final polishing step with Prep-HPLC, can be a highly effective strategy for obtaining compounds with very high purity. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation beyond Basic Identification

While basic spectroscopic methods can confirm the presence of key functional groups, the unambiguous structural assignment of a complex molecule like this compound requires more advanced techniques.

The structure of this compound presents a challenge for simple one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is expected to show only a single signal for the lone proton on the pyridine ring, providing limited information. The ¹³C NMR spectrum would show six distinct signals, but assigning the five quaternary carbons (C2, C3, C4, C5, and the carboxyl carbon) based on chemical shift alone would be ambiguous.

Multi-dimensional NMR spectroscopy is essential to overcome these limitations. berkeley.edu Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC: This 2D experiment correlates proton signals with the carbon signals to which they are directly attached. nih.gov For the target molecule, an HSQC spectrum would show a single cross-peak, definitively linking the ¹H signal of the C6-H proton to its corresponding ¹³C signal.

HMBC: This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. bmrb.io This is the key experiment for assigning the quaternary carbons. The C6-H proton would show HMBC correlations to the adjacent carbons at positions C2, C4, and C5. The correlation to C2 would be particularly informative for confirming the position of the carboxylic acid group. These long-range correlations provide a connectivity map of the carbon skeleton, allowing for the complete and unambiguous assignment of all signals in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). longdom.org This precision allows for the confident determination of the compound's elemental formula, a critical piece of data for structural confirmation.

For this compound (C₆H₂BrI₂NO₂), HRMS is also invaluable for analyzing its unique isotopic signature. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are two mass units apart. youtube.com Iodine, in contrast, is monoisotopic (¹²⁷I). This combination results in a highly characteristic molecular ion cluster in the mass spectrum. The spectrum will display two major peaks of nearly equal intensity, separated by two m/z units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This distinctive 1:1 "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

The theoretical isotopic distribution for the [M-H]⁻ ion of this compound is presented in the interactive table below.

| Isotopologue Formula | Calculated Mass (Da) | Relative Intensity (%) | Designation |

|---|---|---|---|

| C₆H¹²C₅¹H¹⁴N¹⁶O₂⁷⁹Br¹²⁷I₂ | 480.7182 | 100.0 | M |

| C₆H¹²C₅¹H¹⁴N¹⁶O₂⁸¹Br¹²⁷I₂ | 482.7162 | 97.3 | M+2 |

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the isolated molecular ion, characteristic neutral losses (e.g., loss of CO₂, H₂O, Br•, or I•) can be observed, providing further corroborating evidence for the proposed structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for confirming the presence of key functional groups within the molecule. For this compound, the spectra would be dominated by vibrations associated with the carboxylic acid and the substituted pyridine ring.

Carboxylic Acid Group: This group gives rise to several characteristic bands. A broad O-H stretching band is expected in the FTIR spectrum from approximately 2500 to 3300 cm⁻¹. The C=O stretch will produce a strong, sharp absorption band around 1700-1730 cm⁻¹. researchgate.net

Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

Halogen-Carbon Bonds: The C-I and C-Br stretching vibrations are found in the far-infrared or low-frequency region of the spectrum, typically below 700 cm⁻¹.

Studies on related pyridine carboxylic acids show that both the pyridyl nitrogen and the carboxylate group contribute to the vibrational spectra. nih.govresearchgate.net These techniques are not only useful for structural confirmation but also for mechanistic studies. For instance, by monitoring the disappearance of a reactant's characteristic peak or the appearance of a product's peak in real-time, FTIR or Raman spectroscopy can provide valuable insights into reaction kinetics and mechanisms.

Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and for real-time monitoring of chemical reactions involving this compound. chemijournal.comijnrd.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity, enabling the separation, identification, and quantification of the target compound even in intricate matrices. chemijournal.comasdlib.org

In the synthesis of this compound, reaction progress can be meticulously followed using LC-MS. By analyzing aliquots of the reaction mixture at specific time intervals, chemists can track the consumption of reactants and the formation of the product and any potential byproducts. This data is crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize the yield and purity of the final product.

A hypothetical reaction monitoring scenario using LC-MS is presented in the table below. The data illustrates the conversion of a starting material to the desired product over time, with the formation of a minor byproduct.

| Time (minutes) | Starting Material (%) | This compound (%) | Byproduct (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 30 | 45 | 50 | 5 |

| 60 | 15 | 80 | 5 |

| 90 | 5 | 90 | 5 |

| 120 | <1 | 94 | 5 |

Furthermore, hyphenated techniques are vital for the analysis of this compound in complex samples, such as in metabolic studies or environmental testing. The mass spectrometer component of these systems provides structural information, confirming the identity of the compound based on its mass-to-charge ratio and fragmentation patterns. asdlib.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique. libretexts.org For this compound, derivatization can be employed to enhance its volatility for gas chromatography (GC) analysis or to improve its detectability. libretexts.orggcms.cz

The carboxylic acid functional group in this compound has low volatility, making direct analysis by GC challenging. colostate.edu A common derivatization strategy to overcome this is esterification, where the carboxylic acid is converted into an ester, such as a methyl or ethyl ester. gcms.czcolostate.edu This transformation increases the volatility of the compound, allowing for its successful separation and detection by GC-MS. The resulting ester derivative will have different chromatographic and mass spectrometric properties compared to the parent acid.

Another potential derivatization approach is silylation, where the active hydrogen of the carboxylic acid group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org Silylated derivatives are generally more volatile and thermally stable, making them amenable to GC analysis. libretexts.org

The following table provides a conceptual comparison of the analytical properties of this compound before and after a typical derivatization reaction (esterification).

| Property | This compound | Methyl 4-bromo-3,5-diiodopyridine-2-carboxylate (Ester Derivative) |

|---|---|---|

| Volatility | Low | High |

| Suitability for GC Analysis | Poor | Good |

| Polarity | High | Lower |

| Molecular Weight | Base | Base + 14 |

The choice of derivatization reagent and method depends on the specific analytical requirements, including the desired sensitivity and the nature of the sample matrix. gcms.cz

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Reagents

The dense collection of functional groups on the 4-Bromo-3,5-diiodopyridine-2-carboxylic acid backbone offers significant opportunities for selective and sequential chemical modifications. Future research will likely focus on exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which is a cornerstone of modern cross-coupling chemistry. Generally, C-I bonds are more susceptible to oxidative addition in palladium-catalyzed reactions than C-Br bonds, allowing for regioselective functionalization.

New investigations could explore a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. A systematic study of these reactions would enable the selective replacement of the iodo and bromo substituents to build molecular complexity. Furthermore, the development of novel ligand and catalyst systems could enable reactions that are currently challenging, such as C-H activation at the C-6 position or decarboxylative cross-coupling. nih.gov

Below is a prospective research table outlining potential selective cross-coupling reactions.

| Reaction Type | Target Halogen | Potential Reagents | Catalyst/Ligand System | Expected Product Class |

| Suzuki Coupling | Iodo (C3, C5) | Arylboronic acids, Alkylboronic acids | Pd(PPh₃)₄, SPhos, XPhos | Polysubstituted aryl/alkyl pyridines |

| Sonogashira Coupling | Iodo (C3, C5) | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Alkyne-substituted pyridines |

| Buchwald-Hartwig | Bromo (C4) | Primary/secondary amines, Anilines | Pd₂(dba)₃, BINAP, DavePhos | Aminopyridine derivatives |

| Stille Coupling | Iodo/Bromo | Organostannanes | Pd(PPh₃)₄ | Complex poly-substituted pyridines |

The exploration of organometallic reagents beyond palladium catalysis, such as those based on copper, nickel, or iron, could also unveil new reactivity patterns and provide more sustainable synthetic routes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. mdpi.com For a polysubstituted scaffold like this compound, flow chemistry presents a powerful tool for both its synthesis and subsequent derivatization. beilstein-journals.org

Future work could focus on developing a continuous flow process for the multi-step synthesis of the core molecule, potentially reducing the need for isolation and purification of intermediates. mit.edu Subsequently, this platform could be expanded into an automated "assembly line" where the scaffold is sequentially functionalized in different reactor modules. mit.edu For instance, one module could perform a selective Sonogashira reaction at the C-5 iodo position, a second module could target the C-3 iodo position, and a third could functionalize the C-4 bromo position, all within an integrated, continuous sequence. uc.pt

Automated synthesis platforms, which combine flow chemistry with robotic liquid handlers and real-time analytical feedback (e.g., LC/MS), could be used to rapidly generate libraries of derivatives. syrris.comsoci.org This high-throughput approach would be invaluable for screening for biological activity or novel material properties. nih.govresearchgate.net

| Parameter | Batch Chemistry | Potential Flow Chemistry Advantage |

| Safety | Handling of potentially energetic intermediates in large quantities. | Small reaction volumes at any given time minimize risk. |

| Temperature Control | Difficult to maintain precise, uniform temperature. | Superior heat exchange allows for rapid heating/cooling and access to superheated conditions. beilstein-journals.org |

| Reaction Time | Often requires long reaction times for completion. | Can be significantly reduced due to efficient mixing and higher temperatures. |

| Scalability | Scale-up often requires extensive re-optimization. | Scaling is achieved by running the system for longer periods ("scale-out"). |

| Multi-step Synthesis | Requires work-up and isolation after each step. | Steps can be "telescoped" without isolating intermediates. mit.edu |

Advanced Applications in Emerging Fields of Chemistry

The pyridine (B92270) nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and functional materials. lifechemicals.comnih.govelsevier.com The unique substitution pattern of this compound makes it an attractive building block for creating novel molecules with tailored properties.

In medicinal chemistry, this compound could serve as a starting point for the synthesis of inhibitors for various biological targets, such as protein kinases, where the pyridine core can act as a hinge-binding motif. rsc.orgdntb.gov.ua The multiple halogen atoms provide vectors for introducing diverse functional groups to probe the different pockets of an enzyme's active site.

In materials science, highly halogenated aromatic compounds are precursors to advanced materials. Derivatives of this molecule could be explored for applications in:

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the heavy atoms could influence photophysical properties.

Supramolecular Chemistry: The halogen atoms can participate in halogen bonding, a highly directional non-covalent interaction, to construct complex, self-assembling supramolecular architectures. eurekalert.org

Porous Materials: Incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with unique catalytic or gas-sorption properties.

Theoretical Predictions Guiding Experimental Design

Computational and theoretical chemistry are indispensable tools for predicting reactivity and guiding synthetic efforts. chemrxiv.org For a molecule with multiple potential reaction sites like this compound, density functional theory (DFT) calculations can provide crucial insights.

Future theoretical studies could focus on:

Reactivity Prediction: Calculating the activation barriers for the oxidative addition of a palladium catalyst to the C-I versus the C-Br bonds to predict the selectivity of cross-coupling reactions under various conditions.

Mechanism Elucidation: Modeling the transition states of potential reaction pathways to understand unexpected outcomes or to design catalysts that favor a desired product.

Property Simulation: Predicting spectroscopic data (NMR, IR, UV-Vis) for novel derivatives to aid in their characterization.

Interaction Modeling: Studying the nature of non-covalent interactions, such as halogen bonding, to design self-assembling materials or to predict how a derivative might bind to a biological target. researchgate.netmdpi.com

These computational models can save significant experimental time and resources by prioritizing the most promising synthetic routes and target molecules. researchgate.net

Collaborative and Interdisciplinary Research Opportunities

The full potential of this compound can best be realized through collaborative, interdisciplinary research. The complexity and potential of this scaffold necessitate expertise from various fields.

Synthetic & Computational Chemistry: Synthetic chemists can synthesize novel derivatives guided by the predictions of computational chemists, who in turn can refine their models based on experimental results.

Medicinal Chemistry & Chemical Biology: Medicinal chemists can design and create libraries of compounds based on the scaffold for screening by chemical biologists to identify new therapeutic agents. mdpi.comresearchgate.net

Materials Science & Engineering: Materials scientists can work with chemists to design and synthesize novel polymers, crystals, or frameworks and then characterize their physical and electronic properties.

Industrial & Academic Partnerships: Collaboration between academic labs focused on fundamental research and industrial partners with expertise in process development and large-scale synthesis could accelerate the translation of research findings into practical applications. iict.res.in

Such collaborations are essential for transforming this versatile building block from a chemical curiosity into a valuable tool for addressing challenges in medicine, materials, and beyond.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-bromo-3,5-diiodopyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis involving halogenation and carboxylation is typical. For example, bromo- and iodo-substituted pyridines can be synthesized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Reverse-phase column chromatography (e.g., 0.1% formic acid water/acetonitrile) is effective for purification, yielding >70% purity . Optimization involves temperature control (e.g., 90°C for 3 hours) and stoichiometric ratios of reagents like Meldrum’s acid to ensure high yields.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 294 [M+H]+ in analogous bromo/fluoro derivatives) .

- HPLC : Retention times (e.g., 0.66 minutes under SQD-FA05 conditions) help assess purity .

- Melting Point Analysis : Comparable derivatives (e.g., 274–276°C for 4-bromo-3,5-dihydroxybenzoic acid) validate crystallinity .

- Spectroscopy : FT-IR and NMR (¹H/¹³C) identify functional groups and substitution patterns.

Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?

- Methodological Answer :

- Density and Melting Point : High density (~2.03 g/cm³) and melting point (>250°C) suggest stability under thermal stress but require controlled heating during reactions .

- Safety Precautions : Use PPE (gloves, goggles) due to irritant properties (R36/37/38) and handle in fume hoods to avoid inhalation .

Advanced Research Questions

Q. How do the electronic effects of bromo and iodo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of iodine and bromo groups activates the pyridine ring for electrophilic substitution. Density Functional Theory (DFT) calculations can model charge distribution, while kinetic studies (e.g., varying catalysts like Pd/Cu) assess regioselectivity. Compare with analogous compounds (e.g., 2-bromo-3-chloropyridine-4-carboxylic acid) to identify steric/electronic trends .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-check LCMS/HPLC data with X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in substitution patterns.

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to trace signal origins in complex spectra .

Q. How can hydrogen-bonding motifs in the crystal structure be engineered for supramolecular applications?

- Methodological Answer : The carboxylic acid group and halogen atoms enable diverse hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) predicts dimeric or chain motifs. Co-crystallization with hydrogen-bond acceptors (e.g., 4,4'-bipyridine) can tailor lattice architectures for material science applications .

Q. What computational tools predict the compound’s behavior in biological or catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with proteins/enzymes using software like GROMACS.

- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., kinases or receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.